

Application of Magtrieve™ for the Efficient Conversion of Aldoximes to Nitrile Oxides

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Compound of Interest

Compound Name: Magtrieve(TM)

Cat. No.: B076450

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Application Note

Introduction

The in situ generation of nitrile oxides from aldoximes is a cornerstone transformation in organic synthesis, providing access to a variety of valuable heterocyclic compounds, such as isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. Traditional methods for this oxidation often rely on stoichiometric and sometimes hazardous reagents. Magtrieve™ (CrO₂), a magnetically recoverable and convenient oxidizing agent, offers a practical alternative for the conversion of aldoximes to nitrile oxides under neutral conditions. This application note details the use of Magtrieve™ for this transformation, providing experimental protocols and summarizing the reaction's scope.

Data Presentation

The Magtrieve™-mediated oxidation of aldoximes to nitrile oxides, followed by in situ trapping with dipolarophiles, proceeds with good to excellent yields for a range of substrates. The reaction is generally carried out in acetonitrile at 80 °C. A summary of representative yields for both intermolecular and intramolecular cycloadditions is presented below.

Aldoxime	Dipolarophile	Product Type	Yield (%)
Aromatic Aldoximes (various)	Alkenes / Alkynes	Isoxazolines / Isoxazoles	63 - 90
Aldoximes with tethered alkenes/alkynes	(Intramolecular)	Fused Isoxazolines/Isoxazole s	75 - 80

Note: The yields are based on a study encompassing 38 examples of intermolecular 1,3-dipolar cycloaddition reactions and several examples of intramolecular nitrile oxide cycloaddition (INOC) reactions.

Experimental Protocols

Materials:

- Aldoxime
- Magtrieve™ (CrO₂)
- Dipolarophile (alkene or alkyne)
- Acetonitrile (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

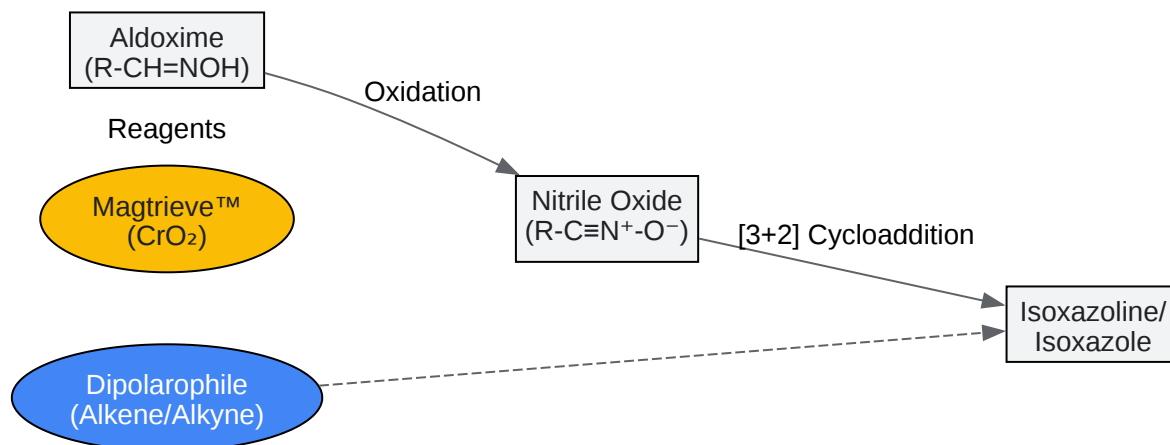
General Procedure for the Magtrieve™-Mediated Synthesis of Isoxazolines/Isoxazoles:

- To a solution of the aldoxime (1.0 mmol) and the dipolarophile (1.2-1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Magtrieve™ (CrO₂) (typically 2-4 equivalents).
- Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary depending on the substrate.
- Upon completion of the reaction, cool the mixture to room temperature.
- Separate the Magtrieve™ from the reaction mixture using a magnet. Decant the solution.
- Wash the recovered Magtrieve™ with acetonitrile and combine the organic layers.
- Concentrate the combined organic solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired isoxazoline or isoxazole.

Protocol for Intramolecular Nitrile Oxide Cycloaddition (INOC):

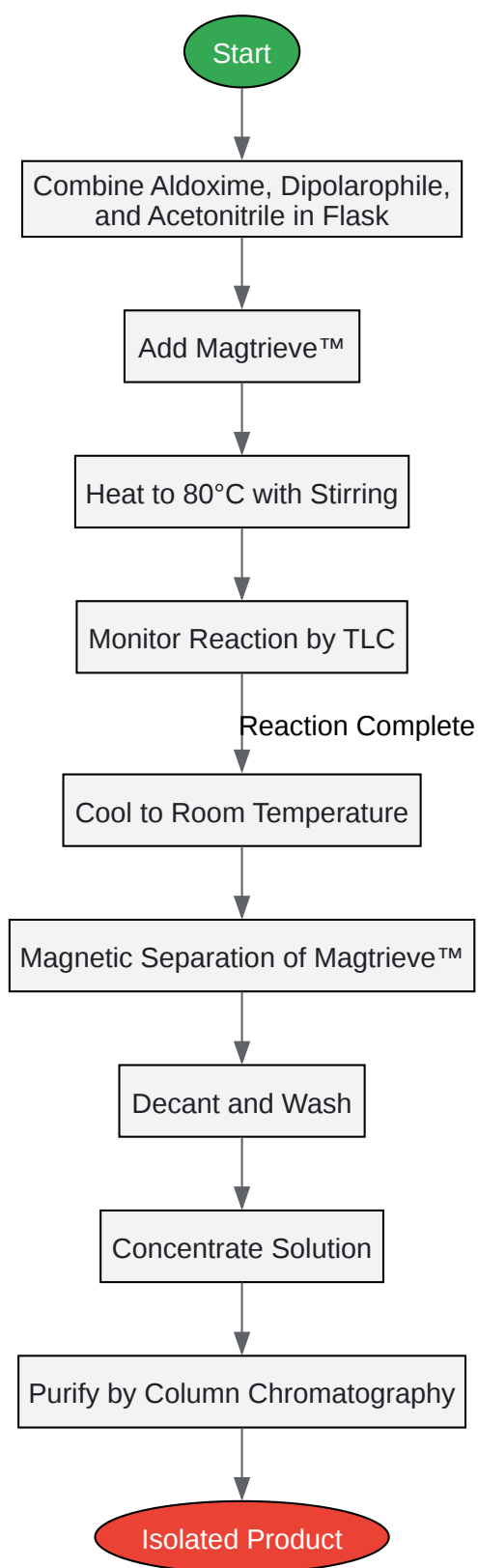
- To a solution of the aldoxime containing a tethered alkene or alkyne (1.0 mmol) in anhydrous acetonitrile (10 mL), add Magtrieve™ (CrO₂) (2-4 equivalents).
- Heat the mixture to 80 °C with stirring and monitor the reaction by TLC.
- Following the workup procedure described above (steps 4-8), the fused heterocyclic product can be isolated and purified.

Mandatory Visualizations



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Caption: General reaction pathway for the Magtrieve™-mediated conversion of aldoximes to nitrile oxides and subsequent cycloaddition.



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Caption: A typical experimental workflow for the synthesis of isoxazolines/isoxazoles using Magtrieve™.

Proposed Reaction Mechanism

The oxidation of aldoximes by Magtrieve™ (and other metal dioxides) is proposed to proceed through a radical-mediated pathway. A putative mechanism involves the formation of a nitroso-oxime tautomeric pair from the starting aldoxime. The nitrile oxide is thought to be generated from the oxime tautomer via a σ -type iminoxy radical intermediate.^[1] In the absence of a dipolarophile, the nitrile oxide intermediate can dimerize to form a furoxane. The presence of a dipolarophile traps the nitrile oxide in a [3+2] cycloaddition reaction to yield the corresponding five-membered heterocyclic product.

Disclaimer: The provided protocols are general guidelines. Optimal reaction conditions, including reagent stoichiometry and reaction times, may vary depending on the specific substrates used and should be determined empirically. Always follow standard laboratory safety procedures.

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References

- 1. researchgate.net [researchgate.net]
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